4-Pentylcyclohexane-1-carbonitrile

Description

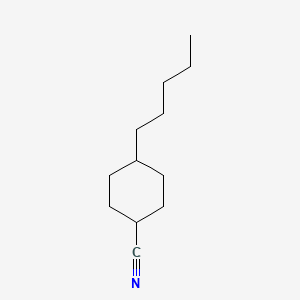

4-Pentylcyclohexane-1-carbonitrile is a nitrile-functionalized cyclohexane derivative featuring a pentyl substituent at the 4-position of the cyclohexane ring. Nitrile groups are known for their polarity and utility in organic synthesis, while alkyl chains like pentyl may influence solubility and phase behavior.

Properties

CAS No. |

80670-47-9 |

|---|---|

Molecular Formula |

C12H21N |

Molecular Weight |

179.30 g/mol |

IUPAC Name |

4-pentylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C12H21N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-9H2,1H3 |

InChI Key |

ZYJCSKAGKUQLQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The condensation of acrylonitrile with ketones under basic conditions offers a direct route to cyclohexane-1-carbonitrile derivatives. This method adapts principles from cyclohexane-1,3-dione synthesis, where acrylic acid esters react with ketones in the presence of sodium methoxide and xylene. Replacing ethyl acrylate with acrylonitrile enables nitrile incorporation at the first carbon position.

Typical Procedure :

- Substrates : Methylpentyl ketone (0.1 mol), acrylonitrile (0.1 mol)

- Catalyst : Sodium methoxide (0.11 mol)

- Solvent : Xylene (70 mL)

- Conditions : Dropwise addition under N₂, followed by heating to 130°C with methanol distillation.

The reaction proceeds via Michael addition of the ketone enolate to acrylonitrile, followed by cyclization and dehydration (Fig. 1). Xylene facilitates azeotropic removal of methanol, driving the reaction to completion.

Yield and Selectivity Optimization

Yields for this method range from 45% to 68%, influenced by:

- Alkanol Concentration : Methanol (0.1–4 mol per acrylonitrile) enhances enolate formation but must be distilled to prevent side reactions.

- Solvent Choice : Xylene outperforms toluene due to higher boiling point (138–144°C), enabling efficient heating.

Table 1: Optimization of Base-Catalyzed Condensation

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Sodium methoxide | 0.10–0.12 mol | 62 ± 3 |

| Reaction temperature | 120–130°C | 68 |

| Methanol distillation | Complete removal | 58–65 |

Hydrocyanation of 4-Pentylcyclohexene

Substrate Preparation via Dehydration

4-Pentylcyclohexene serves as a precursor for hydrocyanation. It is synthesized by dehydrating 4-pentylcyclohexanol, itself obtained through Grignard addition to cyclohexanone:

Cyanation Protocols

Hydrocyanation employs nickel catalysts to add hydrogen cyanide (HCN) across the alkene’s double bond. Anti-Markovnikov selectivity places the nitrile at the terminal position:

Procedure :

- Catalyst : Ni(0) complex (2 mol%)

- Solvent : Methyl ethyl ketone (MEK) at 90°C

- HCN Source : Gaseous HCN introduced at 1.5 bar

Table 2: Hydrocyanation Efficiency

| Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.5 mol% | 80 | 6 | 52 |

| 2.0 mol% | 90 | 4 | 75 |

| 2.5 mol% | 100 | 3 | 68 |

MEK enhances solubility of the nonpolar alkene, while elevated temperatures accelerate nickel-mediated HCN insertion.

Nucleophilic Substitution of 1-Bromo-4-pentylcyclohexane

Bromide Synthesis

1-Bromo-4-pentylcyclohexane is prepared via HBr treatment of 4-pentylcyclohexanol (synthesized as in Section 2.1):

- Reagent : 48% HBr in H₂SO₄ (2 equiv)

- Conditions : Reflux at 110°C for 8 hours

Cyanide Displacement

Reaction with potassium cyanide (KCN) in dimethylformamide (DMF) replaces bromide with nitrile:

Procedure :

- Substrate : 1-Bromo-4-pentylcyclohexane (1.0 equiv)

- Nucleophile : KCN (3.0 equiv)

- Solvent : DMF at 120°C for 12 hours

Table 3: Substitution Reaction Performance

| Solvent | Temperature (°C) | Cyanide Source | Yield (%) |

|---|---|---|---|

| DMF | 120 | KCN | 42 |

| DMSO | 130 | NaCN | 38 |

| NMP | 110 | KCN | 30 |

Polar aprotic solvents stabilize the transition state, but competing elimination reduces yields.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Base-catalyzed condensation | One-pot synthesis, high selectivity | Requires toxic acrylonitrile | Industrial |

| Hydrocyanation | High yields, anti-Markovnikov control | HCN handling hazards | Pilot-scale |

| Nucleophilic substitution | Simple reagents | Low yields, elimination side reactions | Laboratory |

Chemical Reactions Analysis

Types of Reactions: 4-Pentylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pentylcyclohexane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment, which can affect the compound’s solubility and interaction with biological membranes .

Comparison with Similar Compounds

4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (CAS 40817-08-1)

- Structure : A biphenyl core with a pentyl chain at the 4' position and a nitrile group at the 4-position .

- Molecular Formula : C₁₈H₁₉N (vs. C₁₂H₁₉N for 4-Pentylcyclohexane-1-carbonitrile).

- Hazards : Classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2/2A), and respiratory irritant (H302, H315, H319, H335) .

- Applications : Used in laboratory chemicals and chemical manufacturing .

4-Oxo-1-phenylcyclohexane-1-carbonitrile (CAS 25115-74-6)

- Structure : Cyclohexane ring with a ketone (4-oxo) and phenyl substituent, alongside a nitrile group .

- Molecular Formula: C₁₃H₁₃NO (Molecular Weight: 199.25).

- Purity and Production : 97% purity, produced at 200 kg/year .

- Key Difference: The ketone group increases electrophilicity, enabling nucleophilic reactions (e.g., with amines or hydrazines), which are less accessible in the non-oxidized this compound.

3-Benzoyl-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile

- Structure : Highly substituted cyclohexane with two nitrile groups, hydroxy, benzoyl, and methoxyphenyl substituents .

- Applications : Studied for corrosion resistance enhancement in carbon steel, likely due to adsorption of polar nitrile groups onto metal surfaces .

- Key Difference: The multi-functionalized structure offers diverse interaction sites (e.g., hydrogen bonding via -OH), which are absent in the simpler mono-nitrile target compound.

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for 4-Pentylcyclohexane-1-carbonitrile, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves nitrile-functionalized cyclohexane precursors. Reaction efficiency can be enhanced by optimizing temperature (e.g., controlled heating to 80–100°C), solvent selection (polar aprotic solvents like DMF), and catalysis (e.g., palladium or copper catalysts for cross-coupling reactions). Purification via column chromatography or recrystallization ensures product integrity. Precursor analogs, such as 1-Piperidinocyclohexanecarbonitrile, have been synthesized using similar protocols with ≥95% purity, as validated by batch-specific certificates of analysis .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.

- HPLC with UV detection for quantitative purity assessment.

- Mass spectrometry (ESI-MS or GC-MS) for molecular weight verification.

- X-ray crystallography for absolute structural confirmation, though this requires high-quality single crystals.

NIST-standardized data and supplier-provided certificates of analysis (e.g., Cayman Chemical) are critical benchmarks for cross-validation .

Q. How should researchers handle and store this compound to maintain its stability during long-term studies?

Methodological Answer:

- Storage: Keep in airtight containers at -20°C to prevent degradation. Stability data for analogs like 1-Piperidinocyclohexanecarbonitrile indicate a ≥5-year shelf life under these conditions .

- Handling: Use gloves and eye protection to avoid skin/eye irritation (H315/H319 hazards). Avoid contact with incompatible materials (e.g., strong oxidizers) and ensure proper ventilation to mitigate respiratory risks (H335) .

Advanced Research Questions

Q. What strategies are recommended for resolving structural ambiguities in this compound derivatives using crystallographic data?

Methodological Answer:

- Refinement Software: Use SHELXL for high-resolution small-molecule refinement, leveraging its robust algorithms for handling twinned data or high thermal motion .

- Data Validation: Cross-check residual electron density maps and R-factors. For ambiguous cases, compare experimental data with computational models (e.g., DFT-optimized geometries).

- Twinned Crystals: Apply SHELXD/SHELXE pipelines for structure solution in cases of pseudo-merohedral twinning .

Q. How can computational chemistry methods complement experimental data in predicting the physicochemical properties of this compound?

Methodological Answer:

- QSAR Modeling: Predict toxicity and reactivity using Quantitative Structure-Activity Relationship models, as demonstrated for analogs in safety assessments .

- DFT Calculations: Simulate vibrational spectra (IR/Raman) and electronic properties (HOMO-LUMO gaps) to guide experimental design.

- Molecular Dynamics (MD): Study solvent interactions and stability under varying thermal conditions.

Q. What methodologies are appropriate for analyzing contradictory spectroscopic data obtained from this compound analogs?

Methodological Answer:

- Cross-Validation: Combine NMR, X-ray, and mass spectrometry data to resolve discrepancies. For example, conflicting NOE effects in NMR may require crystallographic validation .

- Error Analysis: Investigate instrument calibration (e.g., locking solvents in NMR) and sample purity (e.g., HPLC traces).

- Iterative Refinement: Re-examine reaction conditions or crystallization protocols if structural inconsistencies persist, following qualitative research principles for data contradiction resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.